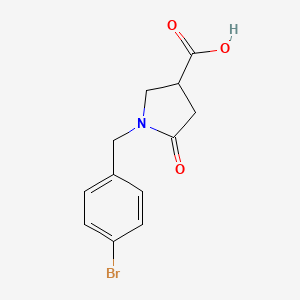

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H12BrNO3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |

InChI Key |

HYKJBUYGVUSKON-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide from 4-bromotoluene through bromination.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed by reacting 4-bromobenzyl bromide with a suitable amine, such as pyrrolidine, under basic conditions.

Industrial Production Methods: Industrial production of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to alkyl or aryl derivatives.

Substitution: Formation of substituted pyrrolidine carboxylic acids.

Scientific Research Applications

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The bromobenzyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring, substitution patterns, and functional groups. Below is a comparative analysis:

*Calculated based on molecular formula C₁₂H₁₂BrNO₃.

Key Observations:

- Halogen Effects: Bromine (Br) at the para position (as in the target compound) increases lipophilicity and steric bulk compared to fluorine (F) or chlorine (Cl). This may enhance blood-brain barrier penetration but reduce solubility .

- Hydroxyl and Methoxy Groups: Compounds with hydroxyl (OH) or methoxy (OCH₃) substituents exhibit higher antioxidant activity due to radical scavenging capabilities .

- Carboxylic Acid vs. Esters/Amides: Free carboxylic acids (e.g., target compound) generally show stronger antioxidant and enzyme-inhibitory activities compared to ester or amide derivatives, as seen in analogs like methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (melting point 145–146°C, lower activity) .

Antioxidant Activity

- The 5-chloro-2-hydroxyphenyl analog demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the synergistic effects of Cl and OH groups .

- Compounds with free carboxylic acids (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) showed optical density values up to 1.675 in reducing power assays, indicating strong electron-donating capacity .

- Target Compound Inference: The 4-bromobenzyl group may reduce antioxidant efficacy compared to hydroxylated analogs due to the absence of direct radical scavenging groups. However, its lipophilicity could enhance cellular uptake in hydrophobic environments .

Antimicrobial and Anticancer Potential

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited Gram-positive antibacterial activity, including against vancomycin-resistant Staphylococcus aureus (VISA) .

- Target Compound Inference: The bromine atom’s electron-withdrawing nature may enhance interactions with bacterial enzymes or DNA, but specific data on the 4-bromobenzyl derivative is lacking .

Biological Activity

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound characterized by a bromobenzyl group attached to a pyrrolidine ring, featuring both a ketone and a carboxylic acid functional group. Its molecular formula is C12H12BrNO3, with a molecular weight of approximately 298.13 g/mol. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for large-scale production. Techniques such as continuous flow reactors are employed to enhance yield and purity.

Biological Activity Overview

The biological activity of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been explored primarily in two areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development against resistant pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid | MRSA | < 64 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Klebsiella pneumoniae | < 32 µg/mL |

| 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Pseudomonas aeruginosa | < 128 µg/mL |

This table summarizes the antimicrobial activity of various derivatives, highlighting the effectiveness of compounds similar to 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Anticancer Activity

The anticancer potential of this compound has been evaluated using A549 human lung adenocarcinoma cells. In vitro studies have shown that certain structural modifications can enhance its cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.

In experiments comparing the viability of A549 cells after treatment with various derivatives, it was found that:

| Compound | Viability (%) after Treatment (100 µM) |

|---|---|

| 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid | 61% |

| 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | 64% |

| Cisplatin (control) | 30% |

These findings suggest that while the compound exhibits promising anticancer activity, it also requires further optimization to maximize efficacy and minimize side effects .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine compounds showed potent activity against drug-resistant strains. The structural modifications significantly influenced the antimicrobial efficacy, indicating that further exploration could yield new therapeutic agents .

- Cytotoxicity Assessment : In another study, various derivatives were tested against A549 cells and non-cancerous human small airway epithelial cells (HSAEC-1 KT). The results indicated that specific substitutions enhanced anticancer activity while reducing cytotoxic effects on normal cells, showcasing the potential for selective targeting of cancer cells .

Q & A

Q. What are the recommended spectroscopic methods to confirm the structural identity of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : Combine 1H/13C NMR to verify the pyrrolidine ring, bromobenzyl substituent, and carboxylic acid group. For example, the bromine atom in the benzyl group induces distinct splitting patterns in aromatic proton signals (δ ~7.3–7.5 ppm). FT-IR confirms the carbonyl (C=O) stretch of the 5-oxopyrrolidine moiety (~1700 cm⁻¹) and carboxylic acid (-COOH) (~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (CHBrNO, theoretical 298.0 g/mol). Cross-reference with predicted spectral data from computational tools like ACD/Labs or literature analogs .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in a desiccator under inert gas (argon/nitrogen) at room temperature to prevent hydrolysis of the lactam ring or carboxylic acid degradation. Avoid prolonged exposure to moisture or light. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before critical experiments .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how can side products be minimized?

- Methodological Answer : Use a two-step protocol : (1) Condensation of 4-bromobenzylamine with itaconic acid in boiling water to form the pyrrolidine scaffold; (2) Acid-catalyzed cyclization (e.g., HSO) to yield the lactam. Key parameters :

- Temperature control : Maintain reflux at 100°C to avoid decarboxylation.

- Catalyst optimization : Screen Brønsted acids (e.g., p-TsOH vs. HSO) to reduce byproducts like open-chain intermediates.

- Purification : Use recrystallization (propan-2-ol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields typically range from 34–60% based on analogous syntheses .

Q. How can researchers resolve contradictions in bioactivity data between enzyme inhibition assays and cellular models?

- Methodological Answer :

- Assay Design : For enzyme studies (e.g., neutrophil elastase inhibition), use purified enzyme systems with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure IC. In cellular models, account for membrane permeability by derivatizing the carboxylic acid group (e.g., methyl ester prodrugs).

- Control Experiments : Include cell viability assays (MTT) to rule out cytotoxicity confounding activity. Validate target engagement using Western blotting (e.g., elastase substrate cleavage).

- Data Normalization : Express activity as % inhibition relative to vehicle controls and positive inhibitors (e.g., sivelestat). Discrepancies may arise from prodrug conversion efficiency or off-target effects .

Q. What computational tools are suitable for predicting the reactivity and binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like elastase (PDB ID 1H1B). Focus on the bromobenzyl group’s hydrophobic pocket occupancy and hydrogen bonding via the carboxylic acid.

- DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites, aiding in predicting metabolic stability or derivatization sites.

- MD Simulations : Run GROMACS trajectories (100 ns) to assess binding mode stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with (a) varied substituents on the benzyl ring (e.g., -F, -CF), (b) lactam ring expansion (e.g., 6-membered), or (c) carboxylic acid bioisosteres (e.g., tetrazole).

- Functional Assays : Test analogs in parallel for enzyme inhibition, cellular permeability (Caco-2 monolayers), and metabolic stability (microsomal assays).

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity. Prioritize analogs with >10-fold potency improvements .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point data across literature sources?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and confirm purity via HPLC (>98%).

- DSC Analysis : Perform differential scanning calorimetry to detect polymorphs or solvates.

- Literature Cross-Check : Compare reported values (e.g., 173–175°C in vs. predicted 170–175°C in ) and note solvent-dependent variations (e.g., hydrate vs. anhydrous forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.